molecular formula C27H24ClN3O3S B2459459 3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 892214-43-6

3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2459459
CAS No.: 892214-43-6
M. Wt: 506.02
InChI Key: ZJSHZRRBKUPEEO-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C27H24ClN3O3S and its molecular weight is 506.02. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O3S/c1-27(2)12-18-21(19(32)13-27)20(14-4-10-17(34-3)11-5-14)22-23(29)24(35-26(22)31-18)25(33)30-16-8-6-15(28)7-9-16/h4-11H,12-13,29H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSHZRRBKUPEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with significant potential in pharmacology. Its complex structure suggests various biological activities that have been explored in recent studies. This article delves into its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H24ClN3O2C_{25}H_{24}ClN_3O_2, and its structure features multiple functional groups that contribute to its biological activity. The presence of a thienoquinoline core is particularly notable for its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, derivatives of thienoquinoline have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies reveal that it may serve as a potential therapeutic agent for conditions like Alzheimer's disease through AChE inhibition . Additionally, strong urease inhibition suggests applications in treating urinary tract infections by preventing urea hydrolysis.

Anticancer Potential

Compounds similar to this compound have been studied for their anticancer properties. For example, thienoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines including colon carcinoma and breast cancer cells . The mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies

StudyCompoundActivityIC50 Value
Kumar et al. (2009)Thienoquinoline derivativeAnticancer43.4 μM (T47D)
Zhang et al. (2014)Similar thienoquinolineAntibacterialModerate against Bacillus subtilis
Omar et al. (1996)Related compoundAnti-inflammatoryStrong

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to the active sites of enzymes like AChE and urease.
  • DNA Interaction : Potential intercalation with DNA leading to disruption of replication in cancer cells.
  • Membrane Disruption : Affecting bacterial cell membranes which leads to cell lysis.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest favorable absorption characteristics; however, detailed toxicity profiles are necessary to ensure safety in clinical applications.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by targeting PAK4 (p21-activated kinase 4), a protein kinase implicated in cancer cell proliferation and survival. Inhibition of PAK4 by this compound leads to:

  • Suppression of cancer cell growth in various lines, including human gastric cancer cells.
  • Induction of apoptosis through the downregulation of critical signaling pathways such as PAK4/c-Src/EGFR/cyclin D1 .

Synthetic Methodology

The synthesis of 3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multiple synthetic steps:

  • Formation of the Thienoquinoline Core : Initial reactions may include cyclization processes that construct the thienoquinoline framework.
  • Substitution Reactions : Electrophilic aromatic substitution or nucleophilic addition reactions are employed to introduce various substituents that enhance biological activity .
  • Purification and Characterization : The final product is purified and characterized using techniques such as NMR and mass spectrometry to confirm structural integrity.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vitro:

  • Inhibition Studies : Research demonstrated that the compound effectively inhibits PAK4 activity in cancer cell lines, leading to reduced proliferation rates.
  • Cell Viability Assays : MTT assays conducted on human gastric cancer cells showed significant reductions in cell viability upon treatment with varying concentrations of the compound .

Preparation Methods

Construction of the Thieno[2,3-b]Quinoline Core

The core is synthesized using a Vilsmeier-Haack cyclization (source), which facilitates the formation of the quinoline ring system. A modified protocol involves:

  • Starting material : N-(4-methoxyphenyl)acetamide undergoes formylation with POCl₃/DMF to yield 2-chloro-3-formylquinoline.
  • Thiophene annulation : The formyl group reacts with ethyl thioglycolate in DMSO under basic conditions (triethylamine) to form the thienoquinoline system via intramolecular cyclization (source).

Reaction conditions :

  • Solvent: Dimethyl sulfoxide (DMSO)
  • Base: Triethylamine
  • Temperature: 80°C, 12 hours
  • Yield: 78–85% (source).

Introduction of the 4-Methoxyphenyl and 4-Chlorophenyl Groups

The 4-methoxyphenyl moiety is introduced at position 4 through Ullmann coupling :

  • Intermediate : 3-Amino-7,7-dimethyl-5-oxo-thieno[2,3-b]quinoline-2-carboxylic acid.
  • Coupling reagent : Copper(I) iodide, trans-1,2-diaminocyclohexane.
  • Aryl halide : 4-Iodoanisole.

Reaction conditions :

  • Solvent: 1,4-Dioxane
  • Temperature: 110°C, 24 hours
  • Yield: 65% (source).

The 4-chlorophenyl group at the carboxamide position is introduced via Schotten-Baumann acylation :

  • Acyl chloride : 4-Chlorobenzoyl chloride.
  • Base : Aqueous sodium hydroxide.

Reaction conditions :

  • Solvent: Dichloromethane/water
  • Temperature: 0–5°C, 2 hours
  • Yield: 90% (source).

Installation of the Amino Group

The 3-amino group is introduced through catalytic hydrogenation :

  • Starting material : 3-Nitro-thieno[2,3-b]quinoline derivative.
  • Catalyst : 10% Pd/C.
  • Reductant : Hydrogen gas (1 atm).

Reaction conditions :

  • Solvent: Ethanol
  • Temperature: 25°C, 6 hours
  • Yield: 95% (source).

Optimization and Mechanistic Insights

Cyclization Efficiency

The use of DMSO as a solvent enhances cyclization rates by stabilizing transition states through polar interactions (source). Substituting DMSO with THF or DMF reduces yields by 20–30%.

Steric Effects in Dimethyl Substitution

The 7,7-dimethyl group is installed via Michael addition of methyl groups to a diketone intermediate. Steric hindrance from these groups necessitates prolonged reaction times (18–24 hours) for complete annulation (source).

Analytical Characterization

Spectroscopic Data

IR (KBr) :

  • $$ \nu $$ 3350 cm⁻¹ (N–H stretch, amine)
  • $$ \nu $$ 1680 cm⁻¹ (C=O stretch, carboxamide)
  • $$ \nu $$ 1590 cm⁻¹ (C=C aromatic) (source).

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.45 (s, 6H, 7,7-dimethyl)
  • δ 3.85 (s, 3H, OCH₃)
  • δ 6.90–7.60 (m, 8H, aromatic)
  • δ 8.20 (s, 1H, NH) (source).

MS (ESI) : m/z 547.2 [M+H]⁺ (source).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Vilsmeier-Haack 85 98 Scalability
Ullmann Coupling 65 95 Regioselectivity
Schotten-Baumann 90 99 Mild conditions

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this thienoquinoline derivative?

The synthesis typically involves multi-step reactions, including cyclocondensation of precursor amines and ketones. For example, analogous thienoquinoline derivatives are synthesized via zinc chloride-catalyzed reactions of 2-aminoquinoline-3-carboxamide with cyclic ketones, followed by functionalization at specific positions (e.g., 8-position diversification) . Key steps include:

  • Precursor activation : Use of carboxamide intermediates to enable regioselective substitutions.
  • Catalytic cyclization : ZnCl₂ or similar Lewis acids to promote heterocycle formation.
  • Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) to isolate target compounds .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray crystallography : Essential for confirming the fused thienoquinoline scaffold and substituent orientations. For example, hexahydroquinoline analogs are resolved at 100 K with R-factors < 0.051 .
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., 400–500 MHz) identifies substituent environments, such as methyl groups (δ 1.1–2.1 ppm) and aromatic protons (δ 6.7–8.0 ppm) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ with < 1 ppm error) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s metabolic stability and target binding affinity?

  • Density Functional Theory (DFT) : Predicts electron density distributions for reactive sites (e.g., the 5-oxo group) prone to oxidation .
  • Molecular docking : Screens interactions with biological targets (e.g., kinases) by aligning the carboxamide moiety with active-site residues .
  • AI-driven simulations : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to refine synthetic pathways .

Q. What strategies address contradictions in reported biological activity across studies?

  • Standardized assays : Use isogenic cell lines (e.g., HepG2 for hepatotoxicity) to minimize variability in cytotoxicity studies .
  • Purity validation : HPLC-UV (≥95% purity) and differential scanning calorimetry (DSC) ensure compound integrity, as impurities can skew bioactivity data .
  • Mechanistic studies : Probe DNA adduct formation (e.g., via ³²P-postlabeling) to clarify carcinogenic vs. anticancer effects observed in conflicting reports .

Q. How does steric hindrance from the 7,7-dimethyl group influence reactivity in derivatization reactions?

  • Steric maps : Molecular dynamics simulations reveal restricted access to the 5-oxo position, limiting nucleophilic attacks.
  • Experimental validation : Compare reaction yields with/without dimethyl groups. For instance, dimethyl substitution reduces alkylation efficiency at the 5-oxo site by ~40% .
  • Alternative reagents : Bulky bases (e.g., DBU) improve regioselectivity in such sterically crowded systems .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound given its potential hazards?

  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols, as recommended for structurally similar quinoline derivatives .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Storage : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methoxyphenyl group .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Scaffold modifications : Synthesize analogs with varied substituents (e.g., 4-chlorophenyl → 4-fluorophenyl) to assess halogen effects on target binding .
  • Pharmacophore mapping : Use 3D-QSAR to correlate electronic (e.g., Hammett σ values) and steric (e.g., Taft parameters) properties with bioactivity .
  • In vivo validation : Test lead compounds in xenograft models, prioritizing derivatives with logP < 3.5 for improved bioavailability .

Data Contradiction Resolution

Q. Why do some studies report potent kinase inhibition while others show negligible activity?

  • Kinase panel selection : Activity varies across kinase families (e.g., EGFR vs. VEGFR). Use broad-spectrum kinase profiling (e.g., 400-kinase arrays) to identify true targets .
  • Redox interference : The 3-amino group may chelate assay metals (e.g., Mg²⁺), producing false negatives. Include EDTA-free controls .

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